Boc-D-Cys(pMeBzl)-OH
Description
Contextualizing Boc-D-Cys(pMeBzl)-OH within Cysteine Derivative Research
Cysteine is a unique amino acid due to its thiol (-SH) side chain, which is highly reactive and can form disulfide bonds, a critical feature for the structure and function of many proteins and peptides. mdpi.com However, this reactivity also presents a challenge during chemical synthesis. To control its reactivity, the thiol group must be protected.
A variety of protecting groups have been developed for cysteine, each with different stabilities and cleavage conditions. ug.edu.pl The p-methylbenzyl (pMeBzl) group is a type of benzyl-based protecting group. ug.edu.pl It is known for its stability under a range of conditions, yet it can be removed when desired, typically using strong acids like hydrogen fluoride (B91410) (HF). ug.edu.plresearchgate.net The p-MeBzl group is considered more acid-labile than the simple benzyl (B1604629) (Bzl) group, making it a useful option in Boc-based solid-phase peptide synthesis (SPPS). ug.edu.pl The choice of protecting group is critical for the successful synthesis of complex peptides, especially those containing multiple cysteine residues where specific disulfide bond patterns are required. rsc.org
Significance of D-Cysteine Chirality in Biomolecular Design
Most naturally occurring amino acids are in the L-configuration. The use of D-amino acids, the non-natural mirror images (enantiomers), is a powerful strategy in biomolecular design. thermofisher.com Peptides incorporating D-amino acids often exhibit enhanced stability against proteolytic degradation by enzymes, which are typically specific for L-amino acids. acs.org This increased stability can lead to a longer duration of action for peptide-based drugs.
The incorporation of a D-cysteine residue, such as that provided by this compound, can significantly alter the three-dimensional structure of a peptide. This can lead to novel conformations that may exhibit unique or improved binding to biological targets. acs.org The synthesis of peptides with specific stereochemistry, including the use of D-isomers, is a key area of research in medicinal chemistry. chemimpex.com
Overview of Research Trajectories Involving this compound
This compound is a valuable reagent in several areas of chemical and pharmaceutical research. Its primary application is as a building block in the synthesis of peptides. chemimpex.comchemicalbook.com Researchers utilize this compound to introduce a D-cysteine residue with a protected thiol group at a specific position within a peptide sequence. figshare.com
This compound is particularly useful in the synthesis of:
Peptide-based drugs: The incorporation of D-cysteine can enhance the therapeutic properties of peptides. chemimpex.comchemimpex.com
Complex synthetic targets: It is used in the creation of non-natural peptides and other molecules with unique structures and functions.
Bioconjugates: The protected thiol group can be deprotected at a later stage to allow for the attachment of other molecules, such as imaging agents or drug delivery systems. chemimpex.com
Studies on protein structure and function: By replacing a natural L-cysteine with a D-cysteine, researchers can probe the effects of stereochemistry on protein folding and activity. chemimpex.com
The properties of this compound are well-characterized, facilitating its use in various synthetic protocols.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 61925-78-8 chemimpex.com |
| Molecular Formula | C16H23NO4S chemimpex.com |
| Molecular Weight | 325.4 g/mol chemimpex.com |
| Appearance | White powder chemimpex.com |
| Melting Point | 78-85 °C chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
| Storage Conditions | 0-8 °C chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Boc D Cys Pmebzl Oh
Strategies for Boc-Protection of the Alpha-Amino Group in D-Cysteine Derivatives
The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino nitrogen of D-cysteine is a critical first step in the synthesis. The Boc group serves as a temporary protecting element, preventing the highly nucleophilic amine from participating in undesired side reactions during subsequent synthetic transformations, particularly during the coupling of amino acids in peptide synthesis.
The most prevalent and efficient method for this transformation involves the reaction of a D-cysteine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. This reaction is typically performed under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc anhydride.
Commonly employed reaction conditions are a variation of the Schotten-Baumann reaction, utilizing a biphasic system or an aqueous-organic solvent mixture. A base is essential to neutralize the acid byproduct and maintain a pH that favors the reaction. The choice of base and solvent can influence the reaction's efficiency and yield.
Table 1: Comparison of Reaction Systems for Boc-Protection of Amino Acids
| Base | Solvent System | Typical Temperature | Key Advantages |
| Sodium Hydroxide (B78521) | Dioxane/Water | 0°C to Room Temp. | Cost-effective, strong base ensures complete deprotonation. |
| Triethylamine (TEA) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0°C to Room Temp. | Good for substrates sensitive to aqueous conditions. |
| Sodium Bicarbonate | Acetone/Water | Room Temp. | Milder conditions, useful for sensitive substrates. |
For cysteine derivatives, the protection strategy must also consider the reactivity of the thiol group. Often, the Boc protection is performed on S-protected cysteine to prevent the thiol from competing with the amine in reacting with the Boc anhydride. However, one-pot procedures where both the amino and thiol groups are protected sequentially are also developed for efficiency.
Introduction of the p-Methoxybenzyl (pMeBzl) Protecting Group on the Cysteine Thiol
The thiol group of cysteine is highly reactive, susceptible to oxidation to form disulfides, and can act as a potent nucleophile. thieme-connect.dersc.org Therefore, its protection is mandatory during peptide synthesis to prevent unwanted side reactions. rsc.org The 4-methoxybenzyl (pMeBzl or Mob) group is a widely used protecting group for the cysteine thiol in the Boc/Bzl strategy of peptide synthesis. rsc.orgbachem.comresearchgate.net It provides robust protection under the basic conditions used for peptide coupling and the mildly acidic conditions used for Boc-group removal, yet it can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final step of cleaving the completed peptide from its solid support. ug.edu.plpeptide.com
The introduction of the p-methoxybenzyl group is achieved via an S-alkylation reaction. This involves treating D-cysteine with 4-methoxybenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution (Sɴ2) mechanism, where the deprotonated thiolate anion attacks the benzylic carbon of the 4-methoxybenzyl chloride, displacing the chloride ion.
The reaction is often carried out in a solvent that can dissolve both the amino acid and the alkylating agent, such as aqueous ethanol (B145695) or dimethylformamide (DMF), under basic conditions to generate the thiolate. The choice of base is critical to ensure complete deprotonation of the thiol without promoting side reactions. Strong bases like sodium hydroxide in a biphasic system or organic bases in a homogenous solution are common.
Optimization of Reaction Conditions for High Enantiomeric Purity
Maintaining the stereochemical integrity of the α-carbon is paramount throughout the synthesis of Boc-D-Cys(pMeBzl)-OH. The α-proton of amino acids is susceptible to abstraction under basic conditions, which can lead to racemization—the conversion of the D-enantiomer into a mixture of D- and L-enantiomers. Such a loss of enantiomeric purity would render the final product unsuitable for the synthesis of stereochemically defined peptides.
Several factors must be carefully controlled to minimize racemization:
Base: The choice and stoichiometry of the base are crucial. Strong bases and prolonged exposure can increase the rate of racemization. The use of hindered or milder bases, and careful control of pH, are common strategies. For instance, in the Boc-protection step, maintaining a pH around 9-10 is often optimal. cam.ac.uk
Temperature: Both the protection and alkylation reactions are typically conducted at low temperatures (e.g., 0 °C) to slow down the rate of proton abstraction and subsequent racemization. researchgate.net
Reaction Time: Minimizing the reaction time reduces the period during which the chiral center is exposed to potentially racemizing conditions.
The enantiomeric purity of the final product is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov This analytical technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.). nih.govresearchgate.net Optimization studies aim to achieve an enantiomeric excess of >98% to meet the stringent requirements of pharmaceutical and research applications. acs.org
Scale-Up Considerations in Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory bench scale to a larger, preparative or industrial scale introduces several challenges that must be addressed to ensure the process is safe, efficient, and economically viable. nih.gov
Key considerations include:
Reagent Selection and Cost: On a large scale, the cost of reagents like di-tert-butyl dicarbonate and 4-methoxybenzyl chloride becomes a significant factor. Evaluating less expensive but effective alternatives for bases and solvents is often necessary.
Reaction Control: Exothermic reactions, which may be easily managed in small flasks, can pose significant safety risks on a larger scale. Proper reactor design with efficient heat exchange systems is critical to maintain optimal reaction temperatures and prevent thermal runaways.
Work-up and Purification: Purification by column chromatography, common in lab-scale synthesis, is often impractical and costly for large quantities. cam.ac.uk Developing robust crystallization or precipitation methods for product isolation is highly desirable as it simplifies the process and reduces solvent waste. acs.org For example, designing a procedure where the final product can be precipitated in high purity by adjusting the solvent composition or pH is a key goal in process development. acs.org
Process Safety: Handling large quantities of reagents like 4-methoxybenzyl chloride, which is a lachrymator, and flammable solvents requires stringent safety protocols and specialized equipment.
Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a "greener" process with higher atom economy, recyclable solvents, and less hazardous byproducts is an important environmental and economic consideration.
Successfully scaling up the synthesis requires a multidisciplinary approach, combining organic chemistry expertise with chemical engineering principles to develop a process that is not only high-yielding but also robust, safe, and sustainable. nih.gov
Orthogonal Protecting Group Chemistry and De Protection Strategies
The Role of the Boc Group in Acid-Labile Protecting Schemes
The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids. wikipedia.orgtotal-synthesis.com Its primary function is to prevent unwanted reactions at the N-terminus during peptide chain elongation. The Boc group is stable under a variety of conditions, including basic hydrolysis and many nucleophilic attacks, making it compatible with numerous reagents used in peptide synthesis. total-synthesis.comfishersci.co.uk
The deprotection of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgfishersci.co.uk The mechanism involves the protonation of the carbamate's carbonyl oxygen, which leads to the fragmentation of the protecting group into a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.comcommonorganicchemistry.com
Boc Deprotection Mechanism:
Protonation: The carbamate (B1207046) is protonated by a strong acid. commonorganicchemistry.com
Fragmentation: The protonated carbamate loses the tert-butyl cation, forming a carbamic acid intermediate. commonorganicchemistry.com
Decarboxylation: The carbamic acid readily decarboxylates to release carbon dioxide and the free amine. commonorganicchemistry.com
This acid lability allows for the selective removal of the Boc group while other, more robust protecting groups, such as the pMeBzl group on the cysteine side chain, remain intact. This orthogonality is fundamental to the step-by-step assembly of peptides in Boc-based solid-phase peptide synthesis (SPPS). bachem.com
Cleavage Mechanisms and Conditions for the p-Methoxybenzyl (pMeBzl) Thiol Protecting Group
The p-methoxybenzyl (pMeBzl) group is employed to protect the thiol side chain of cysteine. Its stability to the repetitive TFA treatments used for Boc group removal makes it a suitable choice for Boc/Bzl-based SPPS. bachem.com The pMeBzl group is more acid-labile than the simple benzyl (B1604629) (Bzl) group due to the electron-donating effect of the methoxy (B1213986) group, which stabilizes the resulting carbocation upon cleavage. total-synthesis.com However, it is still robust enough to withstand the milder acidic conditions used for Nα-Boc deprotection.
Anhydrous hydrogen fluoride (B91410) (HF) is a powerful reagent for the final cleavage step in Boc-SPPS, capable of removing the pMeBzl group along with most other benzyl-type side-chain protecting groups and cleaving the peptide from the resin support. bachem.com The cleavage occurs via an SN1-type mechanism, where the strong acid protonates the ether oxygen (in the case of p-methoxybenzyl ethers) or the sulfur atom, leading to the formation of a stabilized p-methoxybenzyl cation. organic-chemistry.org
A common HF cleavage protocol is the "low-high" procedure, which is designed to minimize side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.
Low HF: The initial treatment is with a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (B99878) (DMS). This step removes more acid-labile protecting groups and reduces the concentration of reactive carbocations.
High HF: A subsequent treatment with a higher concentration of HF removes the more resistant protecting groups like pMeBzl.
Trifluoromethanesulfonic acid (TFMSA), also known as triflic acid, is another strong acid that can be used as an alternative to HF for cleaving pMeBzl groups. bachem.com It is often used in a mixture with TFA and scavengers. bachem.com The cleavage mechanism is similar to that of HF, involving acid-catalyzed heterolysis of the C-S bond. ucla.edu TFMSA is considered less volatile and easier to handle than HF, but it is still highly corrosive. A TFMSA/TFA/anisole cocktail is a common mixture for this purpose. bachem.com
During the acidic cleavage of both Boc and pMeBzl groups, reactive carbocations (tert-butyl and p-methoxybenzyl cations) are generated. wikipedia.orgresearchgate.net These electrophilic species can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and tyrosine, leading to undesired side products. wikipedia.orgacs.org To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations. wikipedia.orgresearchgate.net
Common scavengers and their functions are outlined in the table below. The choice of scavenger depends on the amino acid composition of the peptide. wpmucdn.com
| Scavenger | Function | Notes |
| Anisole | Traps tert-butyl and benzyl cations through Friedel-Crafts alkylation. wikipedia.orgacs.org | Commonly used in HF and TFMSA cleavage. |
| Thioanisole | Similar to anisole, but the sulfur atom also aids in preventing methionine oxidation. wikipedia.org | Effective for protecting tryptophan residues. |
| Triisopropylsilane (TIS) | Reduces the trityl cation to the inert triphenylmethane. sigmaaldrich.comnih.gov It can also act as a reducing agent for some S-protecting groups. nih.gov | Particularly effective for deprotecting Cys(Trt) residues. sigmaaldrich.com |
| Water | Acts as a scavenger for tert-butyl cations. wpmucdn.com | Often included in cleavage cocktails. |
| 1,2-Ethanedithiol (EDT) | A soft nucleophile that effectively traps carbocations and can help prevent disulfide bond formation. wpmucdn.com | Useful for peptides containing Cys residues. |
| p-Cresol (B1678582) | A phenolic scavenger that traps electrophilic species. researchgate.net | |
| 1,3-Dimethoxybenzene (DMB) | Prevents C-terminal N-alkylation when cleaving from Rink amide resins. wpmucdn.com |
The optimization of the scavenger cocktail is crucial for obtaining a high yield of the desired peptide with minimal impurities. For instance, TIS has been shown to be highly effective in preventing alkylation of tryptophan. sigmaaldrich.com However, it has also been reported that TIS can reduce certain S-protecting groups like S-Acm and S-Mob under acidic conditions. nih.gov
Trifluoromethanesulfonic Acid (TFMSA) Cleavage Protocols
Comparative Analysis of Orthogonal Protecting Group Strategies in Cysteine Chemistry
The synthesis of peptides with multiple disulfide bonds requires a sophisticated strategy involving orthogonal protecting groups for the cysteine residues. mdpi.comgoogle.com This allows for the sequential and regioselective formation of disulfide bridges. mdpi.comiris-biotech.de Boc-D-Cys(pMeBzl)-OH is a component of one such strategy, typically used in Boc-SPPS.
Below is a comparative table of common cysteine protecting groups and their orthogonality.
| Protecting Group | Cleavage Conditions | Orthogonal To | Notes |
| p-Methoxybenzyl (pMeBzl/Mob) | Strong acid (HF, TFMSA). bachem.compeptide.com | Acm, Fm, tBu, Trt (under mild acid) | Commonly used in Boc-SPPS. The Mob variant is slightly more acid-labile. bachem.commdpi.com |
| Trityl (Trt) | Mild acid (e.g., dilute TFA), I2. sigmaaldrich.compeptide.com | Acm, pMeBzl, tBu, Fm | Widely used in Fmoc-SPPS. sigmaaldrich.com |
| Acetamidomethyl (Acm) | Iodine (I2), Hg(II), Ag(I). bachem.compeptide.com | Trt, pMeBzl, tBu, Fm | Stable to both Boc and Fmoc-SPPS conditions. bachem.com |
| tert-Butyl (tBu) | Strong acid (HF, TFMSA/TFA/DMSO). peptide.com | Trt, Acm, Fm | Stable to TFA and iodine oxidation. peptide.com |
| 9-Fluorenylmethyl (Fm) | Base (e.g., piperidine). peptide.com | Trt, Acm, pMeBzl, tBu | Used for selective post-cleavage cyclizations. peptide.com |
| Monomethoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA). sigmaaldrich.compeptide.com | Trt, Acm, pMeBzl, tBu, Fm | More acid-labile than Trt, useful for on-resin cyclizations. sigmaaldrich.compeptide.com |
| tert-Butylthio (StBu) | Reducing agents (e.g., thiols, phosphines). bachem.combiotage.com | Trt, Acm, pMeBzl, Fm | Orthogonal to acid- and base-labile groups. bachem.com |
The combination of pMeBzl with groups like Acm or Trt allows for the synthesis of peptides with two distinct disulfide bonds. For example, in a Boc-SPPS strategy, pMeBzl-protected cysteines would be deprotected during the final HF cleavage, while Acm-protected cysteines would remain protected. The Acm groups could then be removed in a separate step using iodine to form the second disulfide bridge.
Selective De-protection in Multi-Cysteine Peptide Architectures
The true power of orthogonal protecting groups is realized in the synthesis of complex peptides with multiple, defined disulfide linkages, such as conotoxins. mdpi.com Achieving the correct disulfide connectivity is crucial for the peptide's structure and biological activity. mdpi.com
A typical strategy for a three-disulfide-bond peptide might involve the use of three mutually orthogonal protecting groups, for example, Trt, Acm, and pMeBzl (in an Fmoc-based synthesis) or a combination like Acm, pMeBzl, and tBu (in a Boc-based synthesis).
Example Strategy for a Two-Disulfide-Bond Peptide using Boc-SPPS:
Synthesis: The peptide is synthesized on a solid support using Boc-amino acids, including Boc-Cys(pMeBzl)-OH and Boc-Cys(Acm)-OH at the desired positions.
First Deprotection & Cyclization: After synthesis, the peptide is cleaved from the resin and the pMeBzl groups are removed using HF or TFMSA. The resulting free thiols are then oxidized to form the first disulfide bond. The Acm groups remain intact.
Purification: The singly-bridged peptide can be purified at this stage.
Second Deprotection & Cyclization: The Acm groups are then removed using a specific reagent like iodine or mercuric acetate (B1210297), and the newly freed thiols are oxidized to form the second disulfide bond.
This stepwise approach ensures that the disulfide bonds are formed in a controlled and predetermined manner, preventing the formation of scrambled isomers that can occur with simultaneous deprotection and oxidation of all cysteine residues. bachem.com The choice of protecting groups and the order of their removal are critical design elements in the synthesis of such complex peptide architectures. bachem.com
Applications of Boc D Cys Pmebzl Oh in Solid Phase Peptide Synthesis Spps
Integration as a Building Block in Boc-Chemistry SPPS
Boc-D-Cys(pMeBzl)-OH is a key reagent for introducing D-cysteine residues into a growing peptide chain using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. iris-biotech.deresearchgate.net In this approach, the N-terminal α-amino group of the amino acids is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, such as the p-methylbenzyl (pMeBzl) ether for the cysteine thiol.
The synthesis cycle involves the following steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). The pMeBzl group on the cysteine side chain remains intact under these conditions. iris-biotech.denih.gov
Neutralization: The newly formed N-terminal ammonium (B1175870) salt is neutralized to the free amine, often using a tertiary base.
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the N-terminus of the resin-bound peptide, forming a new peptide bond.
Washing: Excess reagents are washed away before initiating the next cycle.
This cyclical process allows for the stepwise assembly of the desired peptide sequence. smolecule.com this compound is widely used in this capacity for synthesizing complex peptides. Upon completion of the chain assembly, the final step involves cleavage of the peptide from the solid support and simultaneous removal of all side-chain protecting groups. This is typically achieved with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). The pMeBzl group is efficiently cleaved by HF, yielding the free sulfhydryl group of the cysteine residue, which is then available for disulfide bond formation. peptide.com
The use of Boc/Bzl chemistry is a well-established method, often chosen for specific protocols or when Fmoc-based strategies are not suitable, for instance, in the synthesis of certain peptide thioesters. iris-biotech.de
Coupling Efficiencies and Racemization Control in Peptide Bond Formation
Achieving high coupling efficiency and maintaining the stereochemical integrity of the amino acid being coupled are paramount in SPPS. Cysteine residues are known to be particularly susceptible to racemization during the activation step of peptide bond formation. peptide.comnih.gov
Coupling Efficiency: The efficiency of the coupling reaction when incorporating this compound can be monitored using qualitative or quantitative methods, such as the Kaiser test, which detects free primary amines on the resin. In cases of difficult couplings, which can arise from steric hindrance or peptide aggregation, repeated coupling cycles or the use of more potent coupling reagents may be necessary. figshare.com
Racemization Control: Racemization occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily tautomerize, leading to a loss of chiral purity. Histidine and cysteine are especially prone to this side reaction. peptide.com Several strategies are employed to suppress racemization during the coupling of cysteine derivatives:
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling reaction is a common method to minimize racemization. peptide.combachem.com
Choice of Coupling Reagent: Carbodiimide-based couplings (e.g., using DIC) performed without an additional base are often recommended for racemization-prone residues like cysteine. bachem.comresearchgate.net Phosphonium and uronium salt reagents, while efficient, can increase the risk of racemization when used with tertiary amines. researchgate.net
Protecting Group Influence: The nature of the thiol-protecting group can influence the rate of racemization. It has been observed that electron-donating substituents on benzyl-type protecting groups can decrease the rate of cysteine racemization. researchgate.net The p-methylbenzyl group (pMeBzl) possesses a weakly electron-donating methyl group, which may offer a slight advantage in suppressing racemization compared to an unsubstituted benzyl (B1604629) group.
| Factor | Impact on Coupling Efficiency | Impact on Racemization | Mitigation/Optimization Strategy |
|---|---|---|---|
| Peptide Aggregation | Decreases efficiency | Indirectly problematic | Use of chaotropic salts, high-temperature coupling, or solvents like NMP/DMSO. nih.govpeptide.com |
| Coupling Reagent | Varies by reagent potency | High risk with uronium/phosphonium salts + base | Use carbodiimides (DIC) with additives (HOBt) and without base. bachem.comresearchgate.net |
| Side-Chain Protecting Group | Minimal direct impact | Electron-donating groups can reduce racemization | The pMeBzl group is a suitable choice. researchgate.net |
| Reaction Time/Temperature | Longer times/higher temps can improve efficiency | Can increase racemization | Optimize conditions for a balance between completion and chiral purity. peptide.com |
Strategic Placement of this compound for Peptide Folding and Structure
The incorporation of a D-amino acid into a peptide sequence has profound consequences for its secondary and tertiary structure. The strategic placement of this compound is a powerful tool for peptide design, enabling the creation of specific, stable, and biologically active conformations.
The introduction of a D-amino acid alters the geometry of the peptide backbone, often inducing β-turns or disrupting canonical secondary structures like α-helices and β-sheets. This conformational constraint can be used to engineer peptides with enhanced receptor affinity or stability. Furthermore, the cysteine side chain itself is fundamentally important for structural integrity. After deprotection of the pMeBzl group, the resulting free thiol of the D-Cys residue can form a disulfide bond with another cysteine residue (either L or D) in the sequence. mdpi.com
These disulfide bridges act as covalent staples, locking the peptide into a specific three-dimensional fold. The combination of a backbone-modifying D-amino acid and a side-chain-constraining disulfide bond provides a dual level of structural control. This is particularly valuable in the synthesis of cyclic peptides and complex, multi-loop proteins where precise folding is essential for biological function. mdpi.com For example, the synthesis of Endothelin-1, a peptide with two disulfide bridges, requires careful selection and placement of protected cysteine residues to ensure correct folding and biological activity. nih.govnih.gov
Impact on Peptide Solubility and Handling Characteristics in SPPS
The p-methylbenzyl group of this compound is relatively large and hydrophobic. The incorporation of this residue can, therefore, increase the hydrophobicity of the peptide-resin complex. In sequences that are already prone to aggregation, this can exacerbate handling problems. nih.gov
To counter these effects, several "difficult sequence" protocols have been developed:
Solvent Choice: Switching from standard solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to more polar, aggregation-disrupting solvents or mixtures, such as N-methylpyrrolidone (NMP) or NMP/DMSO, can improve the swelling of the resin and the solubility of the peptide chain. nih.gov
Elevated Temperature: Performing coupling reactions at a higher temperature can help to break up secondary structures and improve reaction rates. peptide.com
Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) can disrupt hydrogen bonding networks that lead to aggregation. peptide.com
In general, Boc-based SPPS is sometimes considered more effective for synthesizing "difficult sequences" compared to the Fmoc-based strategy. This is partly because the repeated treatments with TFA in the Boc strategy can help to dissolve the protected peptide chain and disrupt the formation of stable secondary structures that cause aggregation. nih.gov
Role in Disulfide Bond Formation and Peptide Cyclization
Precursors to Disulfide Bridge Formation in Peptide Synthesis
In peptide synthesis, the highly reactive thiol group of cysteine must be masked with a protecting group to prevent unwanted side reactions, such as oxidation, during the stepwise elongation of the peptide chain. peptide.combachem.com Boc-D-Cys(pMeBzl)-OH serves as an essential precursor or building block in this context.
The compound features two critical protecting groups:
The Boc (tert-butyloxycarbonyl) group: This protects the α-amino group of the cysteine. It is labile to moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA), and is selectively removed at the beginning of each coupling cycle in Boc-based SPPS to allow for the addition of the next amino acid. acsgcipr.orgorganic-chemistry.org
The pMeBzl (para-methylbenzyl) group: This semi-permanent group protects the sulfur atom of the cysteine side chain. The pMeBzl group is stable to the repetitive TFA treatments required for Boc group removal during synthesis. peptide.com Its removal is typically reserved for the final step of the synthesis, accomplished using very strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.comsigmaaldrich.com
The stability of the pMeBzl group throughout the synthesis process ensures that the cysteine thiol remains protected until the full linear peptide has been assembled. Once the desired sequence is complete, the pMeBzl group is cleaved to reveal the free sulfhydryl moiety, which is then available to form a disulfide bond through oxidation. peptide.comsigmaaldrich.com
Controlled Oxidation Methods for Thiol Deprotection and Disulfide Linkage
The formation of a disulfide bridge from pMeBzl-protected cysteine residues is a two-step process: deprotection of the thiol group followed by oxidation. In Boc-based SPPS, these steps are often performed concurrently with the cleavage of the peptide from the resin support. sigmaaldrich.com
Deprotection: The pMeBzl group is a benzyl-type protecting group that requires strong acidolysis for removal. The most common method is treatment with anhydrous hydrogen fluoride (HF). sigmaaldrich.com Alternative strong acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or trifluoromethanesulfonic acid (TFMSA) can also be employed. peptide.comsigmaaldrich.com These harsh conditions simultaneously cleave other acid-labile side-chain protecting groups (like Bzl) and release the peptide from the resin. sigmaaldrich.com Scavengers, such as p-cresol (B1678582) or p-thiocresol, are typically included in the cleavage cocktail to trap the reactive carbocations generated during deprotection and prevent side reactions. sigmaaldrich.com
Oxidation: Once the pMeBzl groups are removed to expose the free thiols, the disulfide bond can be formed through various oxidation methods. The choice of method depends on the peptide sequence and desired reaction conditions. The oxidation is generally performed in dilute solutions to favor intramolecular cyclization over intermolecular dimerization or polymerization. bachem.com
| Method | Reagents & Conditions | Remarks | Citations |
|---|---|---|---|
| Air Oxidation | The deprotected peptide is dissolved in a large volume of aqueous buffer (often near neutral or slightly alkaline pH, e.g., pH 8) and stirred while exposed to air. | A simple and mild method, but can be slow and may require optimization of pH and concentration. | nih.gov |
| Iodine (I₂) Oxidation | Treatment with iodine in solvents like methanol (B129727) or acetic acid. | A rapid and efficient method. Can sometimes be used to simultaneously deprotect certain acid-labile S-protecting groups (like Trt) and induce cyclization. | peptide.com |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Oxidation using K₃[Fe(CN)₆] in a buffered aqueous solution. | A common and reliable method for forming disulfide bridges in dilute solutions. | bachem.com |
| Dimethyl Sulfoxide (DMSO) | Oxidation using DMSO, often in an acidic medium like TFA or aqueous acetic acid. | A versatile method that can be effective for peptides that are difficult to cyclize. A combination of TFA/DMSO can be used for simultaneous deprotection and oxidation. | peptide.com |
| Thiol-Disulfide Interchange | Reaction with activating disulfide-based reagents such as 2,2'-dithiodipyridine (B1663999) (DTP). | Offers a chemoselective route to disulfide formation, often resulting in purer products with fewer side reactions. | nih.govcsic.es |
Regioselective Disulfide Formation in Complex Peptides
Many complex peptides, such as conotoxins, contain multiple cysteine residues, necessitating the formation of several specific disulfide bridges. peptide.com Achieving the correct connectivity, known as regioselective disulfide formation, is a significant synthetic challenge. d-nb.infoiris-biotech.de This is accomplished by using an "orthogonal" protection strategy, where different cysteine residues are protected by groups that can be removed under distinct chemical conditions. nih.govrsc.org
This compound is a valuable component in such strategies. The pMeBzl group is classified as a "Class I" or "semi-permanent" protecting group, removable by strong acids like HF. It can be paired with other cysteine protecting groups from different classes to direct the formation of disulfide bonds in a stepwise manner. peptide.com For instance, in the synthesis of a peptide with two disulfide bonds, one pair of cysteines can be protected with pMeBzl groups, while the other pair is protected with a more labile group like Trityl (Trt) or a group resistant to HF but removable by other means, like Acetamidomethyl (Acm). peptide.com
A typical regioselective strategy might involve:
Removal of the first pair of protecting groups (e.g., Trt, removed with mild acid) and oxidation to form the first disulfide bond.
Removal of the second pair of protecting groups (e.g., pMeBzl, removed with HF) and subsequent oxidation to form the second disulfide bond.
A one-pot approach has been demonstrated for α-conotoxin SI, where the combination of tert-butyl (tBu) and methylbenzyl (MeBzl) cysteine protection was used. The tBu groups were cleaved and oxidized first, followed by cleavage of the MeBzl groups and formation of the second disulfide bridge by heating. peptide.com
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with pMeBzl | Citations |
|---|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., dilute TFA), I₂ | Yes. Trt can be removed selectively without cleaving pMeBzl, allowing the first disulfide bond to be formed. | peptide.compeptide.com |
| Acetamidomethyl | Acm | Iodine (I₂), mercury(II) acetate (B1210297) [Hg(OAc)₂], or Palladium(II) complexes. Stable to HF. | Yes. The pMeBzl group is removed with HF, leaving the Acm group intact. The Acm group is then removed in a separate step to form the second disulfide bond. | peptide.combachem.compeptide.com |
| tert-Butyl | tBu | TFMSA, TMSOTf, Hg(OAc)₂. Stable to HF in some conditions and I₂. | Yes. The differential stability allows for sequential deprotection and oxidation. | peptide.com |
| Monomethoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM). | Yes. Mmt is much more acid-labile than pMeBzl. | peptide.combachem.com |
Influence on Macrocyclic Peptide Architectures
The ultimate goal of controlled disulfide bond formation is to generate a macrocyclic peptide with a well-defined three-dimensional structure. google.comnih.gov The use of this compound as a precursor directly influences the final macrocyclic architecture. The disulfide bond acts as a covalent staple, locking the peptide backbone into a specific conformation. nih.goviris-biotech.de
This conformational constraint has profound effects on the peptide's properties:
Enhanced Biological Activity: By forcing the peptide into its bioactive conformation, the disulfide bridge can significantly increase its binding affinity and selectivity for its molecular target, such as a receptor or enzyme. iris-biotech.dediva-portal.org
Increased Stability: Macrocyclization drastically improves the peptide's resistance to degradation by proteases, which typically recognize and cleave linear peptide sequences. This leads to a longer half-life in biological systems. iris-biotech.de
The strategic placement of the disulfide bond, guided by the initial incorporation of precursors like this compound, is therefore a critical design element in medicinal chemistry for creating potent and stable peptide-based therapeutics. rsc.orgchemrxiv.org
Boc D Cys Pmebzl Oh As a Chiral Building Block in Medicinal Chemistry Research
Contribution to the Stereochemical Purity of Synthesized Biomolecules
The absolute configuration of chiral centers within a therapeutic molecule is critical to its biological activity, binding affinity, and metabolic stability. The use of enantiomerically pure starting materials like Boc-D-Cys(pMeBzl)-OH is a cornerstone strategy for ensuring the stereochemical purity of the final synthetic biomolecule. By incorporating a D-amino acid, researchers can create peptides and peptidomimetics that are resistant to degradation by proteases, which typically recognize and cleave peptide bonds adjacent to L-amino acids. This enhanced stability is a highly desirable property for peptide-based drugs.
The process of solid-phase peptide synthesis (SPPS) involves numerous coupling and deprotection steps, which can sometimes lead to racemization or epimerization, particularly at the C-terminal amino acid. csic.es The protecting groups on this compound are crucial for maintaining stereochemical integrity. The Boc group protects the α-amino function during the coupling reaction, while the p-methylbenzyl group shields the reactive thiol side chain. peptide.compeptide.com The pMeBzl group is stable under the mildly acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically at the end of the synthesis. This orthogonality ensures that the D-configuration of the cysteine residue is preserved throughout the synthesis, leading to a final product with high stereochemical purity and offering precise enantiomeric control.
Enantioselective Synthesis of Biologically Active Compounds
Enantioselective synthesis aims to produce a single, desired enantiomer of a chiral molecule, as different enantiomers can have vastly different biological effects. This compound serves as an essential chiral precursor in the synthesis of complex, biologically active compounds where a specific stereoisomer is required for function. nih.govnih.gov Its incorporation allows for the construction of molecules with defined three-dimensional structures, which is fundamental for achieving selective interactions with biological targets like enzymes and receptors. netascientific.com
The use of such chiral building blocks is a key strategy in the synthesis of various biologically active molecules. organic-chemistry.org For instance, the synthesis of certain peptide natural products, such as lantibiotics, requires strict stereochemical control to form the correct bioactive conformation. nih.govnih.gov While those examples may use the L-enantiomer, the principle remains the same: starting with an enantiopure building block like this compound dictates the stereochemistry at that position in the final product. This approach is often more efficient and reliable than creating a racemic mixture and then separating the enantiomers. Research has shown that chiral tertiary boronic esters, which are important precursors to bioactive compounds, can be synthesized with high enantioselectivity using methods that parallel the logic of employing predefined chiral centers. nih.gov
| Research Area | Application of Chiral Building Block | Relevant Findings |
| Peptidomimetics | Introduction of non-natural stereocenters. | Creates novel structures with enhanced stability and unique binding properties. |
| Natural Product Synthesis | Construction of complex stereochemical arrays. | Essential for achieving the correct conformation for biological activity, as seen in complex peptides like conotoxins. |
| Asymmetric Catalysis | Development of chiral ligands and auxiliaries. | While not a direct use, the principles of using defined stereocenters are central to the field. nih.govrsc.org |
Design and Synthesis of Peptide-Based Therapeutics and Diagnostics
This compound is a valuable building block in the design and synthesis of peptide-based therapeutics and diagnostics. chemimpex.comnetascientific.com Its inclusion in a peptide sequence can confer specific properties, such as increased resistance to enzymatic degradation, leading to a longer in vivo half-life. The Boc/Bzl strategy for solid-phase peptide synthesis (SPPS) frequently utilizes derivatives like this compound to construct complex peptide sequences. iris-biotech.de
One significant application is in the synthesis of cyclic peptides. The cysteine side chain, after deprotection, can form a disulfide bond with another cysteine residue in the sequence, creating a cyclic structure. netascientific.com Cyclic peptides often exhibit improved biological activity and stability compared to their linear counterparts. netascientific.com The synthesis of conotoxins, a class of neurotoxic peptides with therapeutic potential, provides a clear example of the importance of protected cysteine derivatives in creating specific disulfide bridge patterns. sigmaaldrich.com
Furthermore, the incorporation of D-cysteine can be used to modulate the peptide's conformation, influencing its binding affinity and selectivity for a specific biological target. This is crucial in the development of drugs for a range of diseases, including cancer and infectious diseases. netascientific.com The ability to systematically replace L-amino acids with their D-counterparts is a powerful tool for structure-activity relationship (SAR) studies, helping to optimize the therapeutic properties of a peptide lead.
Scaffold Design for Targeted Drug Delivery Systems
Beyond its role within the peptide chain itself, this compound is instrumental in the design of molecular scaffolds for targeted drug delivery. mdpi.com In this context, the peptide acts as a carrier or targeting ligand, and the cysteine residue serves as a versatile anchor point for attaching other molecules, such as cytotoxic drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG). chemimpex.commdpi.com
The thiol group of the cysteine side chain is highly nucleophilic and can undergo selective conjugation reactions. mdpi.com After the peptide is synthesized and the pMeBzl group is removed, the free thiol can be coupled to a payload molecule, often through a maleimide-thiol reaction or by forming a disulfide bond. mdpi.com This disulfide linkage is particularly advantageous for drug delivery in cancer therapy, as the bond is stable in the bloodstream but can be cleaved by the high concentration of reducing agents (like glutathione) inside cancer cells, releasing the drug directly at the target site. mdpi.com
Advanced Derivatization and Bioconjugation Research
Chemical Modification Strategies for the Cysteine Side Chain
The utility of incorporating a cysteine residue hinges on the selective deprotection of its sulfhydryl side chain and the subsequent chemical modifications that can be performed. The p-methylbenzyl (pMeBzl) group is a robust protecting group typically removed under strong acidic conditions. peptide.com
Deprotection of the p-Methylbenzyl Group:
The cleavage of the pMeBzl group is a critical first step to unmask the thiol functionality. This process traditionally requires strong acidolysis. Research has explored various conditions for the removal of benzyl-type protecting groups from cysteine. For instance, while the p-methoxybenzyl (pMeOBzl or Mob) group can be removed with reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in trifluoroacetic acid (TFA), the p-methylbenzyl group is significantly more stable and is only removed to a very small extent under these conditions. nih.govresearchgate.net The standard method for pMeBzl removal remains high-concentration hydrofluoric acid (HF).
| Protecting Group | Reagent/Condition | Efficacy | Reference |
|---|---|---|---|
| p-Methylbenzyl (pMeBzl) | Hydrofluoric Acid (HF) | Effective | |
| p-Methylbenzyl (pMeBzl) | Trifluoromethanesulfonic acid (TFMSA) | Effective | peptide.com |
| p-Methoxybenzyl (Mob) | DTNP in TFA with thioanisole | Effective | nih.gov |
| Benzyl (B1604629) (Bzl) | TMSOTf | Stable (not removed) |
Subsequent Thiol Modification:
Once deprotected, the free cysteine thiol is a uniquely nucleophilic functional group, enabling a wide range of chemical modifications even at neutral pH. ucl.ac.uk Common strategies include:
Alkylation: Reaction with electrophiles like iodoacetamides or maleimides to form stable thioether bonds. thermofisher.comthermofisher.com
Disulfide Bond Formation: Oxidation of the thiol can form disulfide bridges, either with another cysteine residue within the same peptide (intramolecular) or with an external thiol-containing molecule (intermolecular). Reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's reagent) can be used for this purpose. ucl.ac.uk
Palladium-Mediated Cross-Coupling: Advanced methods utilize palladium catalysis for S-C(sp²) bond formation, allowing for the arylation of the cysteine thiol. acs.org
Site-Specific Labeling and Probe Attachment via Cysteine Thiol
The low natural abundance of cysteine in proteins and its distinct reactivity make it an ideal target for site-specific labeling. ucl.ac.ukthno.org By incorporating Boc-D-Cys(pMeBzl)-OH into a specific position within a synthetic peptide, researchers can ensure that subsequent labeling occurs precisely at that location after deprotection.
A plethora of probes can be attached to the unmasked cysteine thiol:
Fluorescent Probes: Maleimide (B117702) or iodoacetamide (B48618) derivatives of fluorescent dyes (e.g., Alexa Fluor, Cy5) are commonly used to attach reporters for imaging and FRET studies. thermofisher.comthermofisher.com
Biotinylation: Biotin (B1667282) can be conjugated for affinity purification or detection applications using thiol-reactive biotin derivatives.
Spin Labels: For electron paramagnetic resonance (EPR) studies, nitroxide-based spin labels with thiol-reactive functionalities are attached.
Radiolabeling: Prosthetic groups for PET or SPECT imaging containing thiol-reactive moieties like maleimides can be specifically conjugated to the cysteine residue. thno.org
Research has also developed sophisticated strategies for dual-labeling. One method involves using phenylarsine (B13959437) oxide (PAO) to reversibly protect two closely spaced thiols, allowing a third, more distant thiol to be labeled first. thermofisher.comnih.gov After the initial labeling, the PAO is removed, and the now-free dithiol site can be reacted with a second probe. nih.gov
| Reagent Class | Reactive Group | Bond Formed | Application Example | Reference |
|---|---|---|---|---|
| Maleimides | Carbon-carbon double bond | Thioether | Fluorescent labeling, ADC synthesis | thermofisher.comthno.org |
| Iodoacetamides | Iodoacetyl group | Thioether | Fluorescent labeling | thermofisher.com |
| Pyridyl Disulfides | Disulfide bond | Disulfide | Polymer conjugation, reversible labeling | ucl.ac.uksigmaaldrich.com |
| Vinyl Sulfones | Vinylsulfonyl group | Thioether | Polymer conjugation | sigmaaldrich.com |
Conjugation to Macromolecules and Solid Supports
The use of this compound is fundamental to methodologies that conjugate peptides to larger structures, such as polymers and solid supports for synthesis.
Attachment to Solid Supports: In solid-phase peptide synthesis (SPPS), amino acid building blocks are sequentially coupled to a growing chain anchored to an insoluble resin. iris-biotech.de this compound is a standard reagent in Boc/Bzl SPPS chemistry. biosyn.com The process involves attaching the first amino acid to a resin (e.g., Merrifield resin), followed by cycles of N-terminal Boc group deprotection with an acid like TFA and coupling of the next Boc-protected amino acid. The pMeBzl group on the cysteine side chain remains intact throughout these cycles and is typically removed during the final cleavage of the peptide from the resin with a strong acid like HF.
Conjugation to Macromolecules: Peptides containing a deprotected cysteine residue can be covalently linked to macromolecules like carrier proteins (e.g., Keyhole Limpet Hemocyanin, KLH, for antibody production), polyethylene (B3416737) glycol (PEG, for improving pharmacokinetic properties), or polymers. thermofisher.comsigmaaldrich.comnih.gov The conjugation chemistry leverages the reactivity of the thiol group.
Michael Addition: Maleimide-activated polymers react with the cysteine thiol to form stable thioether linkages. sigmaaldrich.comacs.org
Disulfide Exchange: Polymers functionalized with an activated disulfide, such as a pyridyl disulfide, can react with the cysteine thiol to form a reversible disulfide bond. sigmaaldrich.com
Heterobifunctional Crosslinkers: Reagents like Sulfo-SMCC, which have an NHS-ester at one end (to react with amines on a protein) and a maleimide at the other (to react with the cysteine thiol on the peptide), are widely used to create peptide-protein conjugates. thermofisher.com
Methodologies for Introducing Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function, and cysteine is a site for numerous important PTMs. nih.govmdpi.com Synthesizing peptides with specific PTMs or their mimics is a powerful tool for biochemical and structural studies. researchgate.net Incorporating this compound allows for the site-specific introduction of a cysteine residue that, after deprotection, can be chemically modified to mimic or install various PTMs.
Examples of Cysteine-Mediated PTM Installation:
Prenylation: This lipid modification is critical for membrane association of many proteins. Palladium-catalyzed reactions have been developed to attach natural prenyl groups (e.g., farnesyl, geranylgeranyl) to the cysteine thiol of peptides and proteins, representing a chemical method to achieve a natural PTM. acs.org
S-Glutathionylation: The addition of glutathione (B108866) to a cysteine thiol is a key redox modification. This can be mimicked or studied by reacting the deprotected cysteine with oxidized glutathione (GSSG) or other suitable reagents. mdpi.com
S-Nitrosation: The covalent attachment of a nitric oxide moiety to a cysteine thiol is a critical signaling mechanism. Peptides containing a free cysteine can be reacted with nitrosylating agents to study the effects of this modification. mdpi.com
Mimics of Other PTMs: The unique reactivity of cysteine can be exploited to synthesize stable analogs of other, more labile PTMs. For example, palladium-mediated S-C(sp²) bond formation has been used to install analogs of tyrosine nitration and phosphorylation into cysteine-containing proteins, providing tools to study the functional roles of these modifications. acs.org
Analytical and Spectroscopic Characterization in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Boc-D-Cys(pMeBzl)-OH and for monitoring the progress of reactions in which it is a reactant or product. Purity levels are typically expected to be high, often ≥96% or ≥98%, as determined by HPLC analysis. netascientific.combldpharm.com This level of purity is critical for applications like solid-phase peptide synthesis, where impurities can lead to the formation of undesired side-products.
In a research context, reversed-phase HPLC is a common method. For instance, a method could involve a C18 column with a gradient elution system, allowing for the separation of the desired compound from starting materials, reagents, and byproducts. researchgate.netresearchgate.net The progress of a synthesis involving this compound can be tracked by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC. researchgate.netfrontiersin.org This allows researchers to determine the optimal reaction time and to ensure the complete consumption of starting materials.
Table 1: Representative HPLC Purity Data for this compound
| Parameter | Value | Reference |
| Purity | ≥98% | netascientific.combldpharm.comruifuchemical.com |
| Purity | ≥97% | bldpharm.com |
| Purity | ≥96.0% |
This table presents typical purity specifications for commercially available this compound as determined by HPLC.
Mass Spectrometry (MS) for Structural Elucidation of Intermediates and Products
Mass spectrometry (MS) is a powerful technique for the structural elucidation of this compound, as well as its intermediates and products. nih.gov It provides a precise determination of the molecular weight of the compound, confirming its elemental composition. peptide.compeptide.com The molecular weight of this compound is approximately 325.4 g/mol . netascientific.compeptide.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acid derivatives like this compound. nih.gov In positive-ion mode ESI-MS, the compound can be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or other cations. Tandem mass spectrometry (MS/MS or MSⁿ) experiments can provide further structural information through controlled fragmentation of the parent ion. nih.govmdpi.com For N-Boc protected amino acids, characteristic fragmentation patterns include the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide from the Boc group. nih.gov These fragmentation patterns are invaluable for confirming the presence of the Boc protecting group and for sequencing peptides containing this residue.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₄S | netascientific.compeptide.com |
| Molecular Weight | 325.42 | bldpharm.com |
| Primary Ionization Method | Electrospray Ionization (ESI) | nih.gov |
| Common Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺ | nih.gov |
| Characteristic Fragmentation | Loss of isobutylene and CO₂ from the Boc group | nih.gov |
This table summarizes the fundamental mass spectrometric properties of this compound.
Optical Rotation and Chiral Analysis
Optical rotation is a critical parameter for confirming the stereochemical identity of this compound. saskoer.cawikipedia.org As a chiral molecule, it will rotate the plane of plane-polarized light. saskoer.ca The D-enantiomer will rotate light in the opposite direction to its L-enantiomer counterpart. libretexts.org The specific rotation, [α]D, is a standardized measure of this property, and its value is a key specification for this compound. netascientific.com For example, a reported specific rotation for the L-enantiomer, Boc-L-Cys(pMeBzl)-OH, is -34.0±3.0° (c = 2 in methanol). The D-enantiomer would be expected to have a positive value of similar magnitude under the same conditions.
Chiral analysis, often performed using chiral HPLC or gas chromatography, is essential to determine the enantiomeric purity of this compound. nih.gov This ensures that the sample is not a racemic or scalemic mixture, which is crucial for the synthesis of stereochemically defined peptides and other chiral molecules. wikipedia.org
Table 3: Optical Rotation Data for Cysteine Derivatives
| Compound | Specific Rotation [α]D | Conditions | Reference |
| Boc-L-Cys(pMeBzl)-OH | -42 ± 3º | c=1 in Acetic Acid | netascientific.com |
| Boc-L-Cys(pMeBzl)-OH | -33 ± 2.5° | c=2 in Methanol (B129727) | netascientific.com |
| Boc-L-Cys(pMeBzl)-OH | -34.0±3.0° | c = 2 in methanol | |
| Boc-L-Cys(pMeOBzl)-OH | -40.5 - -35.5 ° | c=2% in DMF |
This table provides examples of specific rotation values for related L-cysteine derivatives, illustrating the importance of this measurement for chiral identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural confirmation of this compound in solution. uzh.ch Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. chemicalbook.combhu.ac.inchemicalbook.comchemicalbook.com
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the methyl group on the p-methylbenzyl group (a singlet around 2.3 ppm), the aromatic protons of the p-methylbenzyl group (two doublets in the aromatic region), and the protons of the cysteine backbone (α-CH, β-CH₂). chemicalbook.comresearchgate.net The integration of these signals provides quantitative information about the number of protons in each environment.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. bhu.ac.inlibretexts.orgresearchgate.net Key resonances would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the aromatic carbons, and the aliphatic carbons of the cysteine side chain and protecting groups. libretexts.orgwisc.edu Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc (t-Butyl) | ~1.4 | Singlet |
| p-Methylbenzyl (CH₃) | ~2.3 | Singlet |
| Cysteine (β-CH₂) | ~2.8-3.2 | Multiplet |
| p-Methylbenzyl (CH₂) | ~3.7 | Singlet |
| Cysteine (α-CH) | ~4.3 | Multiplet |
| p-Methylbenzyl (Aromatic) | ~7.1-7.3 | Doublets |
This table presents predicted ¹H NMR chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| p-Methylbenzyl (CH₃) | ~21 |
| Cysteine (β-C) | ~35 |
| p-Methylbenzyl (CH₂) | ~36 |
| Cysteine (α-C) | ~53 |
| Boc (C(CH₃)₃) | ~80 |
| Aromatic (C) | ~129-137 |
| Boc (C=O) | ~155 |
| Carboxylic Acid (C=O) | ~174 |
This table presents predicted ¹³C NMR chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Emerging Research Frontiers and Future Perspectives
Development of Novel Protecting Groups for Cysteine
The p-methylbenzyl (pMeBzl) group is a robust and widely used protecting group for the thiol side chain of cysteine, particularly in Boc-based solid-phase peptide synthesis (SPPS). google.comgoogleapis.com Its stability under various conditions is a key advantage, but its removal requires strong acids like hydrogen fluoride (B91410) (HF), which can sometimes lead to side reactions. thermofisher.compnas.org This has spurred the development of alternative protecting groups with milder and more specific deprotection conditions. rsc.orgresearchgate.net
The search for orthogonality—the ability to remove one type of protecting group without affecting others—is a major driver in this field. iris-biotech.de Researchers are investigating a diverse array of protecting groups to expand the synthetic toolbox. rsc.orgrsc.org These include:
Acid-labile groups: Groups like trityl (Trt) are removed under milder acidic conditions than pMeBzl. rsc.orgresearchgate.net
Base-labile groups: These offer an alternative deprotection strategy.
Photolabile groups: These can be cleaved with light, offering high spatial and temporal control over deprotection. rsc.org
Enzyme-labile groups: Offering unparalleled specificity, these groups are removed by specific enzymes under very mild conditions. rsc.org
Safety-catch groups: The Msbh (methanesulfonyl-2-biphenyl-4-yl-ethoxycarbonyl) group, for instance, is stable until activated by a specific chemical transformation, after which it can be removed under mild conditions. iris-biotech.de
These new groups aim to facilitate the synthesis of increasingly complex peptides, such as those with multiple disulfide bonds or other sensitive modifications, where the harsh conditions required for pMeBzl removal might be detrimental. rsc.orgiris-biotech.de
| Protecting Group | Cleavage Condition | Key Advantage | Primary Limitation |
| p-Methylbenzyl (pMeBzl) | Strong Acid (e.g., HF) | High stability during synthesis. google.compnas.org | Harsh cleavage conditions can cause side reactions. thermofisher.com |
| Trityl (Trt) | Mild Acid (e.g., dilute TFA) | Easily removed and allows for regioselective disulfide formation. researchgate.net | Steric hindrance and potential premature loss during synthesis. rsc.org |
| Acetamidomethyl (Acm) | Mercury(II) or Iodine | Orthogonal to many other groups. rsc.org | Reagent toxicity and potential for side reactions. rsc.org |
| Pyridazinedione (PD) | Thiol-labile | Compatible with SPPS and Native Chemical Ligation (NCL). rsc.org | Newer group, full scope still under exploration. rsc.org |
| Msbh (Safety-Catch) | Reduction followed by acid | Stable until activated, allowing for high orthogonality. iris-biotech.de | Requires an additional activation step before cleavage. iris-biotech.de |
Integration into Chemoenzymatic Peptide Synthesis
Chemoenzymatic peptide synthesis (CEPS) is a powerful hybrid strategy that combines the strengths of chemical synthesis and enzymatic ligation. nih.govmdpi.com This method allows for the efficient production of large and complex peptides by chemically synthesizing smaller peptide fragments, which are then joined together by specific enzymes like proteases. mdpi.comresearchgate.net
Boc-D-Cys(pMeBzl)-OH is a valuable building block in this context. A peptide fragment containing the protected D-cysteine can be synthesized using standard chemical methods. googleapis.com The pMeBzl protecting group is stable to the conditions of enzymatic ligation, which typically occurs in aqueous solutions at or near neutral pH. mdpi.comrsc.org After the enzyme has selectively formed the new peptide bond, the pMeBzl group can be removed during the final global deprotection step. thermofisher.com This approach has broadened the scope of peptides that can be synthesized, as it overcomes some limitations of purely chemical or enzymatic methods. nih.govmdpi.com
Applications in Protein Engineering and Semisynthesis
Protein engineering and semisynthesis aim to create proteins with novel functions or properties by incorporating unnatural amino acids or other modifications. nih.govnih.gov Native Chemical Ligation (NCL) is a cornerstone technique in this field, enabling the joining of a synthetic peptide fragment with a C-terminal thioester to another peptide or protein fragment with an N-terminal cysteine. rsc.orgrsc.org
The use of this compound allows for the introduction of a D-cysteine residue into a specific position within a protein's sequence. google.comgoogleapis.com The incorporation of D-amino acids can significantly alter a protein's properties, most notably by increasing its resistance to degradation by proteases. rsc.org This is a highly desirable feature for therapeutic proteins. The pMeBzl group protects the cysteine's reactive thiol during the synthesis and ligation steps and is removed afterwards. pnas.org Furthermore, advances in ligation chemistry, including the development of removable auxiliary groups, have expanded the scope of NCL beyond natural cysteine residues, allowing ligation at other amino acids, which further enhances the versatility of protein engineering. pnas.orgnih.gov
Exploration in Material Science and Nanotechnology
The self-assembly of peptides into ordered nanostructures is a rapidly growing field in material science. rsc.orgcore.ac.uk The unique chemical properties of amino acids can be harnessed to create a variety of nanomaterials, including nanotubes, nanofibers, and hydrogels. core.ac.ukmdpi.com Cysteine is particularly valuable in this context due to its thiol side chain, which can form stabilizing disulfide bonds or bind to metal surfaces like gold. core.ac.ukunipd.it
Peptides designed with this compound can be used as building blocks for these materials. The incorporation of a D-amino acid can have a profound impact on the self-assembly process, often leading to different and more stable nanostructures compared to their all-L-amino acid counterparts. rsc.org For instance, the chirality of the D-amino acid can influence the twist and packing of peptide fibrils. rsc.org After self-assembly, the pMeBzl group can be cleaved, freeing the thiol group to form intermolecular disulfide crosslinks that enhance the mechanical stability of the resulting hydrogel or nanostructure. rsc.orgcore.ac.uk This approach opens avenues for creating new biomaterials for applications such as drug delivery and tissue engineering. rsc.orgmdpi.com
Computational Chemistry and In Silico Modeling of this compound Reactivity
Computational chemistry and in silico modeling have become indispensable tools for understanding chemical reactivity and molecular behavior at a level of detail that is often inaccessible through experiments alone. nih.govd-nb.info These methods are being applied to study the properties of protected amino acids like this compound.
Quantum mechanical models can be used to investigate the reaction mechanisms of deprotection, helping to rationalize why certain conditions are required and to predict potential side reactions. nih.gov For example, modeling can clarify the role of scavenger molecules, which are added during deprotection to trap the reactive carbocations generated from the cleavage of protecting groups like pMeBzl. thermofisher.com Molecular dynamics simulations can predict the conformational preferences of peptides containing this compound, revealing how this protected, non-native residue might influence peptide folding and structure. nih.gov This predictive power can guide the design of new synthetic strategies and novel peptide-based materials. noaa.govcopernicus.org
Q & A
Q. What is the role of Boc-D-Cys(pMeBzl)-OH in peptide synthesis, and how does its stereochemistry influence synthetic outcomes?
this compound is a protected cysteine derivative used to introduce D-cysteine residues into peptide chains. The Boc (tert-butoxycarbonyl) group protects the amino group, while the p-methylbenzyl (pMeBzl) group protects the thiol moiety, preventing unwanted disulfide bond formation during solid-phase synthesis. The D-configuration alters peptide conformation and stability, which is critical for studying chiral interactions in enzyme substrates or receptor ligands.
Key Data :
- Molecular formula: C₁₈H₂₇NO₄S
- IUPAC name: (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid.
Q. What are the critical physicochemical properties of this compound that affect its handling in laboratory settings?
The compound’s solubility, stability, and reactivity are influenced by its molecular weight (353.48 g/mol), hydrophobicity (logP ~3.2), and sensitivity to acidic/basic conditions. It is typically stored at 2–8°C to prevent Boc-group cleavage. For solubility, dimethylformamide (DMF) or dichloromethane (DCM) is preferred in peptide coupling reactions .
Methodological Note :
- Use anhydrous solvents to avoid hydrolysis of the Boc group during storage or synthesis.
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on activation reagents (e.g., HATU vs. DCC), solvent choice, and steric hindrance from the pMeBzl group. A comparative study design could include:
- Experimental Variables :
-
Activation reagents: Test HATU, PyBOP, and DIC/Oxyma at 0.1 M concentration.
-
Solvents: Compare DMF, DCM, and mixtures.
-
Reaction time: Monitor by HPLC at 0, 30, 60, and 120 minutes.
- Outcome Metrics :
-
Coupling yield (measured by LC-MS).
-
Epimerization risk (analyzed by chiral chromatography).
Data Interpretation :
Q. How should conflicting data on the stability of the pMeBzl protecting group under acidic conditions be resolved?
Discrepancies in deprotection rates (e.g., HF vs. TFA treatments) may arise from differences in reaction temperature or scavenger use. To address this:
- Systematic Review Protocol :
Collect published studies on pMeBzl deprotection (1980–2024).
Extract variables: acid concentration, temperature, scavenger type (e.g., triisopropylsilane).
Perform meta-regression to identify confounding factors.
- Contradiction Analysis :
- Studies reporting incomplete deprotection at 25°C in 95% TFA may have omitted scavengers, leading to carbocation-induced side reactions.
Q. What analytical techniques are most reliable for characterizing this compound and its peptide conjugates?
- Structural Confirmation :
- NMR : Compare ¹H/¹³C shifts of the pMeBzl aromatic protons (δ 6.8–7.2 ppm) and Boc tert-butyl group (δ 1.4 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 354.1.
- Purity Assessment :
- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
